molecular formula C13H12ClN5O B2952551 2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide CAS No. 1241119-92-5

2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide

Cat. No.: B2952551
CAS No.: 1241119-92-5
M. Wt: 289.72
InChI Key: HDISXXBNFVBSEK-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5O and its molecular weight is 289.72. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes

    • The synthesis typically begins with the preparation of the core pyrazole structure via cyclization reactions involving hydrazine and appropriate diketones.

    • Subsequent steps involve introducing the cyanoethyl group, followed by chlorination and carboxamide formation through condensation reactions.

    • These steps often require controlled conditions such as specific temperatures, solvents, and catalysts to optimize yield and purity.

  • Industrial Production Methods

    • In large-scale production, the synthesis might involve continuous flow techniques, allowing for more precise control over reaction conditions.

    • Batch processing remains common for specialty applications, ensuring high purity and reproducibility.

Chemical Reactions Analysis

  • Types of Reactions

    • The compound is known to undergo various reactions including oxidation, reduction, and nucleophilic substitution.

    • Reduction reactions may involve metal catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.

    • Oxidation can be achieved using agents like potassium permanganate (KMnO4).

  • Common Reagents and Conditions

    • Typical reagents include anhydrous solvents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents like ethanol or dichloromethane.

    • Conditions are meticulously controlled to avoid by-products and degradation.

  • Major Products

    • Reaction products depend on the conditions used, with possibilities ranging from halogenated derivatives to amine-substituted variants.

Scientific Research Applications

  • Chemistry

    • As a synthetic intermediate, it facilitates the creation of more complex molecules in organic synthesis.

  • Biology

    • It may exhibit biological activity, making it a candidate for drug development studies, particularly as enzyme inhibitors or receptor agonists/antagonists.

  • Medicine

  • Industry

    • The compound finds uses in material science, including the development of advanced polymers or coatings due to its stability and reactivity.

Mechanism of Action

  • Effects

    • The molecular structure allows it to interact with specific biological targets, influencing biochemical pathways.

  • Molecular Targets and Pathways

    • Targets can include proteins or enzymes, where it can modulate activity either by inhibition or activation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • Similar Compounds

    • Comparing with pyrazole derivatives like 3-methyl-1-phenylpyrazole-5-carboxamide or 1H-pyrazole-4-carboxamide reveals differences in reactivity and biological activity.

    • This compound's unique chloro and cyanoethyl groups confer distinct properties, setting it apart in terms of versatility and applicability.

Properties

IUPAC Name

2-chloro-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-9-7-12(19(18-9)6-2-4-15)17-13(20)10-3-5-16-11(14)8-10/h3,5,7-8H,2,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDISXXBNFVBSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.